molecular formula C12H16O3 B13593429 Methyl4-(2-methoxyphenyl)butanoate CAS No. 93108-08-8

Methyl4-(2-methoxyphenyl)butanoate

Cat. No.: B13593429
CAS No.: 93108-08-8
M. Wt: 208.25 g/mol
InChI Key: WUPSTABEXRRZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 4-(2-methoxyphenyl)butanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-methoxyphenyl)butanoate can be synthesized through esterification of 4-(2-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(2-methoxyphenyl)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 4-(2-methoxyphenyl)butanoic acid and methanol under acidic or basic conditions.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-(2-methoxyphenyl)butanoic acid and methanol.

    Reduction: 4-(2-methoxyphenyl)butanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Methyl 4-(2-methoxyphenyl)butanoate can be compared with other esters such as:

    Methyl 4-(4-methoxyphenyl)butanoate: Similar structure but with a different position of the methoxy group.

    Ethyl 4-(2-methoxyphenyl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 4-hydroxy-4-(2-methoxyphenyl)butanoate: Contains a hydroxyl group in addition to the methoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and molecular structures.

Properties

CAS No.

93108-08-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-(2-methoxyphenyl)butanoate

InChI

InChI=1S/C12H16O3/c1-14-11-8-4-3-6-10(11)7-5-9-12(13)15-2/h3-4,6,8H,5,7,9H2,1-2H3

InChI Key

WUPSTABEXRRZGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.